molecular formula C15H11F4NO2 B8104654 Methyl 4-(benzylamino)-2,3,5,6-tetrafluorobenzoate

Methyl 4-(benzylamino)-2,3,5,6-tetrafluorobenzoate

Cat. No.: B8104654
M. Wt: 313.25 g/mol
InChI Key: WPROFLJUGMMGER-UHFFFAOYSA-N
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Description

Methyl 4-(benzylamino)-2,3,5,6-tetrafluorobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzylamino group and four fluorine atoms attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(benzylamino)-2,3,5,6-tetrafluorobenzoate typically involves a multi-step process. One common method includes the following steps:

    Nitration: The starting material, 2,3,5,6-tetrafluorobenzoic acid, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Benzylation: The amino group is benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.

    Esterification: Finally, the carboxylic acid group is esterified with methanol in the presence of an acid catalyst like sulfuric acid to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(benzylamino)-2,3,5,6-tetrafluorobenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The benzylamino group can be oxidized to form corresponding imines or reduced to form secondary amines.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and methanol.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic or basic conditions can be used for hydrolysis, with hydrochloric acid or sodium hydroxide being typical reagents.

Major Products

    Substitution: Products depend on the nucleophile used, such as methoxy or tert-butyl derivatives.

    Oxidation: Formation of imines or other oxidized derivatives.

    Reduction: Formation of secondary amines.

    Hydrolysis: Formation of 4-(benzylamino)-2,3,5,6-tetrafluorobenzoic acid and methanol.

Scientific Research Applications

Methyl 4-(benzylamino)-2,3,5,6-tetrafluorobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of Methyl 4-(benzylamino)-2,3,5,6-tetrafluorobenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of fluorine atoms can enhance its binding affinity and specificity for certain molecular targets. The benzylamino group can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-amino-2,3,5,6-tetrafluorobenzoate: Lacks the benzyl group, which may affect its reactivity and binding properties.

    Methyl 4-(methylamino)-2,3,5,6-tetrafluorobenzoate: Contains a methyl group instead of a benzyl group, leading to different steric and electronic effects.

    Methyl 4-(benzylamino)-2,3,5,6-tetrachlorobenzoate: Substitutes fluorine atoms with chlorine, which can significantly alter its chemical and physical properties.

Uniqueness

Methyl 4-(benzylamino)-2,3,5,6-tetrafluorobenzoate is unique due to the combination of fluorine atoms and a benzylamino group. This combination imparts distinct chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. The presence of multiple fluorine atoms can also enhance the compound’s stability and resistance to metabolic degradation.

Properties

IUPAC Name

methyl 4-(benzylamino)-2,3,5,6-tetrafluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F4NO2/c1-22-15(21)9-10(16)12(18)14(13(19)11(9)17)20-7-8-5-3-2-4-6-8/h2-6,20H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPROFLJUGMMGER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=C(C(=C1F)F)NCC2=CC=CC=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F4NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Methyl pentafluorobenzoate (41.4 g, 183 mmol) was treated with N-methylpyrrolidinone (36.0 g) and the solution stirred and cooled to 5° C. under a N2 atmosphere. Benzylamine (19.8 g, 185 mmol) was added dropwise over 27 min. at 5° C.–20° C. The resulting thick yellow slurry was cooled to 2° C. over 25 min. and N,N-diisopropyl ethylamine (27.0 g, 209 mmol) was added over 30 min. at 3° C.–10° C. The mixture was allowed to warm to 18° C. and stirred for 2 hrs. It was then heated to 60° C. and stirred another 2 hs at 58° C.–67° C. The resulting solution was cooled to room temperature and stirred overnight. The mixture was treated with toluene (200 mL) and methyl tert-butyl ether (120 mL) and extracted with water (150 mL) followed by 10% aqueous acetic acid (2×50 mL). The organic layer was concentrated to a solid, which was recrystallized from toluene (45 mL) and heptane (50 mL). After cooling to −20° C., the crystals were collected, washed with heptane (2×25 mL) and vacuum dried at 35° C. to give methyl 4-(benzylamino)-2,3,5,6-tetrafluorobenzoate (49.3 g, 157 mmol): mp 96–97° C.
Quantity
41.4 g
Type
reactant
Reaction Step One
Quantity
36 g
Type
reactant
Reaction Step One
Quantity
19.8 g
Type
reactant
Reaction Step Two
Quantity
27 g
Type
reactant
Reaction Step Three
Quantity
120 mL
Type
solvent
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Four

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